2-Ethyl-8,9-dimethoxy-5-[(3-methoxybenzyl)sulfanyl][1,2,4]triazolo[1,5-c]quinazoline
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Overview
Description
2-Ethyl-8,9-dimethoxy-5-[(3-methoxybenzyl)sulfanyl][1,2,4]triazolo[1,5-c]quinazoline is a complex organic compound that belongs to the triazoloquinazoline family This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline core, with various functional groups such as ethyl, methoxy, and sulfanyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-8,9-dimethoxy-5-[(3-methoxybenzyl)sulfanyl][1,2,4]triazolo[1,5-c]quinazoline typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Triazole Ring: This step often involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazole ring.
Quinazoline Core Construction: The quinazoline core can be synthesized through condensation reactions involving anthranilic acid derivatives and appropriate aldehydes or ketones.
Functional Group Introduction:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-8,9-dimethoxy-5-[(3-methoxybenzyl)sulfanyl][1,2,4]triazolo[1,5-c]quinazoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the quinazoline core or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
Chemistry
In chemistry, 2-ethyl-8,9-dimethoxy-5-[(3-methoxybenzyl)sulfanyl][1,2,4]triazolo[1,5-c]quinazoline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology and Medicine
It may serve as a lead compound for the development of new drugs, particularly in the areas of antimicrobial and anticancer research .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-ethyl-8,9-dimethoxy-5-[(3-methoxybenzyl)sulfanyl][1,2,4]triazolo[1,5-c]quinazoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial properties.
2-Thio-containing Pyrimidines: These compounds share some structural similarities and have been studied for their biological activities.
Uniqueness
2-Ethyl-8,9-dimethoxy-5-[(3-methoxybenzyl)sulfanyl][1,2,4]triazolo[1,5-c]quinazoline is unique due to its specific combination of functional groups and the resulting chemical reactivity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-ethyl-8,9-dimethoxy-5-[(3-methoxyphenyl)methylsulfanyl]-[1,2,4]triazolo[1,5-c]quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3S/c1-5-19-23-20-15-10-17(27-3)18(28-4)11-16(15)22-21(25(20)24-19)29-12-13-7-6-8-14(9-13)26-2/h6-11H,5,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVLDBYXPIUNIID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=N1)C3=CC(=C(C=C3N=C2SCC4=CC(=CC=C4)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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